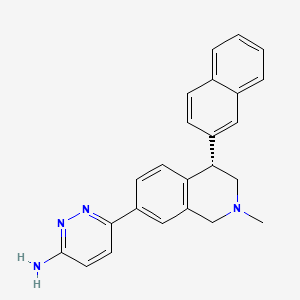






|
REACTION_CXSMILES
|
Cl.Cl.[CH3:3][N:4]1[CH2:13][C@@H:12]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[C:11]2[C:6](=[CH:7][C:8]([C:24]3[N:29]=[N:28][C:27]([NH2:30])=[CH:26][CH:25]=3)=[CH:9][CH:10]=2)[CH2:5]1>CO.O>[CH3:3][N:4]1[CH2:13][C@@H:12]([C:14]2[CH:23]=[CH:22][C:21]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH:15]=2)[C:11]2[C:6](=[CH:7][C:8]([C:24]3[N:29]=[N:28][C:27]([NH2:30])=[CH:26][CH:25]=3)=[CH:9][CH:10]=2)[CH2:5]1 |f:0.1.2,3.4|
|


|
Name
|
Compound 13
|
|
Quantity
|
550 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
|
|
Name
|
|
|
Quantity
|
16.5 L
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred at ambient temperature as a 10% aq. NaHCO3 solution
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
in-line filter
|
|
Type
|
ADDITION
|
|
Details
|
was slowly added
|
|
Type
|
ADDITION
|
|
Details
|
had been added
|
|
Type
|
ADDITION
|
|
Details
|
Seed crystals (10.5 g) were then added
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for an additional 1 hour
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
More of the NaHCO3 solution (4 L) was added over 40 minutes
|
|
Duration
|
40 min
|
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
FILTRATION
|
|
Details
|
After conditioning on the filter under N2 for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo at 35° C. for 48 hours
|
|
Duration
|
48 h
|


Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 450 g | |
| YIELD: PERCENTYIELD | 96% | |
| YIELD: CALCULATEDPERCENTYIELD | 98.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |